molecular formula C32H63NO16 B6591557 Boc-NH-PEG12-CH2CH2COOH CAS No. 1415981-79-1

Boc-NH-PEG12-CH2CH2COOH

Cat. No.: B6591557
CAS No.: 1415981-79-1
M. Wt: 717.8 g/mol
InChI Key: QMJVJXMTYZIZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-NH-PEG12-CH2CH2COOH is a useful research compound. Its molecular formula is C32H63NO16 and its molecular weight is 717.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Drug Delivery Systems and Bioconjugation

BocNH-PEG12-CH2CH2COOH plays a crucial role in enhancing the pharmacological properties of drugs through bioconjugation, a process known as PEGylation. PEGylation improves drugs' stability, solubility, and biocompatibility while reducing their immunogenicity and enhancing their circulation time in the body. This process is essential for developing effective drug delivery systems, particularly for proteins, peptides, and nucleic acids. PEGylated compounds exhibit decreased clearance rates and minimized adverse immune responses, significantly improving therapeutic efficacy (Herzberger et al., 2016).

Moreover, the application of PEGylation extends beyond pharmacology into the development of advanced materials for biomedical applications. For instance, PEGylated graphene oxide, functionalized with BocNH-PEG12-CH2CH2COOH, has shown promise in tissue engineering and regenerative medicine. This functionalization enhances graphene oxide's biocompatibility and interaction with biological systems, facilitating its use in scaffolds that support cell growth and tissue regeneration (Ghosh & Chatterjee, 2020).

Nanotechnology and Materials Science

In materials science, BocNH-PEG12-CH2CH2COOH contributes to the development of novel nanocomposites and hybrid materials with enhanced properties. These materials have diverse applications, including in catalysis, environmental remediation, and the fabrication of high-performance sensors and electronic devices. For instance, PEGylated materials have been used to improve the stability and functionality of photocatalysts for environmental applications, enhancing their ability to degrade pollutants under light irradiation (Ni et al., 2016).

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H63NO16/c1-32(2,3)49-31(36)33-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-28-47-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJVJXMTYZIZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H63NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111799
Record name 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415981-79-1
Record name 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415981-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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